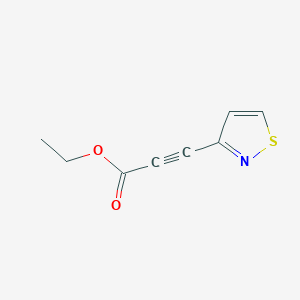

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-5-6-12-9-7/h5-6H,2H2,1H3 |

InChI Key |

NDGHNGBXVPCPDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=NSC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for the Thiazole Propiolate Scaffold

Direct Synthetic Routes to Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

The direct construction of the target molecule involves forming the key C(sp)-C(sp²) bond between the propiolate side chain and the pre-formed isothiazole (B42339) ring. Methodologies are often designed to achieve this coupling efficiently in the final steps of a synthetic sequence.

Multi-step pathways provide a robust and versatile approach to this compound, allowing for the independent preparation and purification of key intermediates. A common and logical strategy involves the initial synthesis of a functionalized isothiazole precursor, followed by the introduction of the ethyl propiolate side chain via a cross-coupling reaction.

The most prevalent multi-step approach can be summarized in two key stages:

Synthesis of a 3-Halo-1,2-thiazole Precursor: The isothiazole ring is first constructed and subsequently halogenated at the C3 position. 3-Bromo or 3-iodo-1,2-thiazoles are ideal substrates for subsequent cross-coupling reactions. These precursors can be synthesized through various ring-forming reactions followed by selective halogenation.

Palladium-Copper Catalyzed Cross-Coupling: The Sonogashira coupling is the premier reaction for this transformation. organic-chemistry.org It involves the reaction of the 3-halo-1,2-thiazole intermediate with the terminal alkyne, ethyl propiolate. researchgate.netresearchgate.net This reaction is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base such as triethylamine (B128534) or piperidine. organic-chemistry.org The base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

The reaction proceeds under mild conditions and generally demonstrates good tolerance for a variety of functional groups, making it a highly effective method for synthesizing the target thiazole-propiolate scaffold.

Table 1: Representative Conditions for Sonogashira Coupling to Form the Thiazole-Propiolate Scaffold

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature |

| 3-Bromo-1,2-thiazole | Ethyl propiolate | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF / DMF | Room Temp. to 60 °C |

| 3-Iodo-1,2-thiazole | Ethyl propiolate | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | Room Temp. to 80 °C |

One-pot syntheses and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. scispace.com While a direct one-pot synthesis of this compound from simple acyclic precursors is not widely documented, several advanced one-pot methods for constructing substituted isothiazoles have been developed. researchgate.netacs.org

For example, three-component strategies have been reported for the synthesis of isothiazoles by reacting enaminoesters, sulfur, and fluorodibromoiamides. acs.orgresearchgate.net Another approach involves the annulation of alkynones, a sulfur source like potassium ethylxanthate, and an ammonia (B1221849) source such as ammonium (B1175870) iodide. researchgate.net These methods efficiently construct the core isothiazole ring in a single operation. However, to obtain the specific target compound, these protocols would still necessitate a subsequent functionalization step, such as a Sonogashira coupling, to introduce the ethyl prop-2-ynoate moiety.

Precursor Chemistry and Strategic Building Blocks for the Thiazole-Alkyne Motif

The 1,2-thiazole (isothiazole) ring is a key heterocyclic motif that can be synthesized through various cyclization strategies. Unlike the more common 1,3-thiazole isomer, the synthesis of the 1,2-thiazole ring requires the formation of a direct sulfur-nitrogen bond. medwinpublishers.com

Prominent methods for the synthesis of the isothiazole nucleus include:

Oxidative Cyclization of β-Thioxo Amides: This is a classical and effective method where a compound containing a thioamide and a ketone separated by a carbon atom undergoes intramolecular cyclization with oxidation to form the N-S bond. thieme-connect.com

[4+1] Annulation from β-Ketodithioesters: An operationally simple method involves the reaction of β-ketodithioesters with an ammonia source, like ammonium acetate, under metal-free conditions. This proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the isothiazole ring. thieme-connect.comsci-hub.se

Ring Transformation Reactions: Isothiazoles can be prepared from other heterocyclic systems. For instance, the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a pathway to a wide variety of substituted isothiazoles. organic-chemistry.org Isoxazoles can also be converted to isothiazoles by reaction with a thionating agent like phosphorus pentasulfide. medwinpublishers.com

These methods provide access to isothiazole precursors that can be further functionalized, for example by halogenation at the C3 position, to prepare them for coupling with the propiolate side chain.

In retrosynthetic analysis, a synthon is an idealized structural unit that may not exist as a stable species. chemrxiv.org A synthetic equivalent is the actual chemical reagent used to perform the function of the synthon.

The disconnection of the C3-Cα bond of the target molecule can generate two primary sets of synthons. The most synthetically practical disconnection leads to a nucleophilic alkyne synthon and an electrophilic isothiazole synthon.

Synthon: The acetylide anion ⁻C≡C-CO₂Et is the key nucleophilic synthon.

Synthetic Equivalent: The corresponding reagent is ethyl propiolate (HC≡C-CO₂Et) . wikipedia.orgdrugfuture.com In the presence of a base used in the Sonogashira reaction, the terminal proton of ethyl propiolate is removed to generate the reactive nucleophile in situ. Ethyl propiolate is an electrophilic Michael acceptor in its own right but serves as a nucleophile precursor in this context. nih.govchemicalbook.com

Table 2: Synthon and Synthetic Equivalent for the Propiolate Moiety

| Disconnection Strategy | Synthon | Synthetic Equivalent | Corresponding Reaction |

| C(isothiazole)–C(alkyne) | ⁻C≡C-CO₂Et (Nucleophile) | HC≡C-CO₂Et (Ethyl propiolate) | Sonogashira Coupling |

| C(isothiazole)–C(alkyne) | [1,2-thiazol-3-yl]⁻ (Nucleophile) | 3-Lithio-1,2-thiazole | Reaction with an electrophilic alkyne |

The Hantzsch thiazole (B1198619) synthesis is a historic and foundational method in heterocyclic chemistry, first described in 1887. synarchive.com The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide-containing compound (such as thiourea (B124793) or a primary thioamide). chemhelpasap.comnih.govyoutube.com This reaction proceeds via an initial S-alkylation, followed by intramolecular cyclization and dehydration to exclusively form the 1,3-thiazole ring system. youtube.com The inherent connectivity of the α-haloketone (C-C=O) and thioamide (S-C=N) fragments dictates the 1,3-relationship between the sulfur and nitrogen atoms in the final product.

Therefore, the Hantzsch synthesis and its direct modifications are not suitable for the formation of the 1,2-thiazole (isothiazole) ring present in this compound. The construction of the isothiazole scaffold requires fundamentally different cyclocondensation strategies that are designed to form the requisite N-S bond.

Analogous cyclocondensation approaches that lead to the 1,2-thiazole isomer, as discussed in section 2.2.1, include:

[4+1] Cyclocondensations: These reactions use a four-atom building block (e.g., derived from a β-ketodithioester) and a one-atom nitrogen source (e.g., ammonia). sci-hub.se This assembly pattern ensures the adjacent placement of the nitrogen and sulfur atoms.

[3+2] Cycloadditions: These involve the reaction of a three-atom fragment with a two-atom fragment. For example, the 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) (a C-N-S fragment) to an alkyne (a C-C fragment) can yield an isothiazole. medwinpublishers.com

While the Hantzsch synthesis is a powerful tool for 1,3-thiazoles, chemists must employ these alternative, mechanistically distinct cyclocondensation strategies to construct the 1,2-thiazole core required for the synthesis of the target compound.

Catalytic Systems and Optimized Reaction Conditions for Propiolate Moiety Formation

The formation of the prop-2-ynoate moiety attached to the thiazole ring is a critical step in the synthesis of this compound. This transformation is typically achieved through cross-coupling reactions, for which the choice of catalyst and reaction conditions is paramount to ensure high yields and purity.

Transition Metal Catalysis for Carbon-Carbon Triple Bond Formation

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. organic-chemistry.orgjk-sci.com This reaction is particularly well-suited for the synthesis of this compound, typically involving the coupling of a 3-halo-1,2-thiazole with ethyl propiolate.

The catalytic system for the Sonogashira reaction classically involves a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The palladium catalyst, often in the form of Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-C bond. jk-sci.comscirp.org The copper(I) salt, commonly copper(I) iodide (CuI), is believed to activate the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. scirp.org

Optimized reaction conditions are crucial for a successful Sonogashira coupling. The choice of base is important for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org Amines such as triethylamine or diisopropylethylamine are commonly employed. The solvent also plays a significant role, with solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently used. scirp.org For the synthesis of 2-amino-3-alkynylpyridines via Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, optimal conditions were found to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, and 5 mol% CuI in DMF with triethylamine as the base at 100°C, yielding products in 72%–96% yield. scirp.org Similar conditions can be adapted for the synthesis of this compound.

Recent advancements have also explored copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). jk-sci.com These systems often employ more sophisticated palladium catalysts and ligands.

Table 1: Typical Catalytic Systems for Sonogashira Coupling

| Catalyst Component | Example | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Oxidative addition of aryl halide, reductive elimination |

| Copper(I) Co-catalyst | CuI | Activation of terminal alkyne |

| Base | Triethylamine, Diisopropylethylamine | Deprotonation of alkyne, neutralization of HX |

| Solvent | DMF, THF | Reaction medium |

Green Chemistry Principles in Propynoate (B1239298) Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of propynoate synthesis, several strategies can be employed to enhance the environmental sustainability of the process.

One key aspect of green chemistry is the use of environmentally benign solvents. Traditional Sonogashira reactions often utilize polar aprotic solvents like DMF, which have associated health and environmental concerns. Recent research has focused on developing catalytic systems that are effective in greener solvents. For instance, the use of water as a reaction medium is highly desirable. Catalytic systems employing water-soluble ligands have been developed for copper-free Sonogashira reactions of heteroaryl halides. patsnap.com Another promising green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a more favorable environmental profile than many traditional solvents. Room-temperature, copper-free, and amine-free Sonogashira reactions have been successfully carried out in 2-MeTHF. patsnap.com

Microwave-assisted synthesis is another green chemistry technique that can be applied to the synthesis of thiazole derivatives. patsnap.com Microwave irradiation can significantly reduce reaction times, increase product yields, and in some cases, enable reactions to proceed without a solvent, thereby reducing waste.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. jocpr.comnih.govnih.govresearchgate.net Enzymes can operate under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. nih.govtaylorfrancis.com While direct enzymatic synthesis of this compound has not been extensively reported, biocatalytic methods for the preparation of chiral propargyl esters and related compounds demonstrate the potential of this approach. jocpr.com For example, lipases have been used for the kinetic resolution of racemic propargyl alcohols to produce enantiomerically enriched esters. jocpr.com

Table 2: Green Chemistry Approaches in Propynoate Synthesis

| Green Chemistry Principle | Application in Propynoate Synthesis |

| Use of Green Solvents | Water, 2-MeTHF in Sonogashira reactions |

| Alternative Energy Sources | Microwave-assisted synthesis of thiazole precursors |

| Atom Economy | Utilizing addition reactions where possible |

| Biocatalysis | Enzymatic resolution of chiral propargyl intermediates |

Stereochemical Control and Regioselectivity Considerations in the Synthesis of Substituted Prop-2-ynoates

When the prop-2-ynoate scaffold is further substituted, the control of stereochemistry and regioselectivity becomes a critical challenge. While this compound itself is achiral, the methodologies for its synthesis can be extended to chiral derivatives, where precise control over the spatial arrangement of atoms is essential.

The regioselective functionalization of the thiazole ring is a prerequisite for the synthesis of the target molecule. The synthesis of 2,4,5-trisubstituted thiazoles can be achieved through successive metalations using reagents like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl, which allow for the directed introduction of electrophiles at specific positions of the thiazole ring. nih.gov For the synthesis of the target compound, a 3-halo-1,2-thiazole is required as a starting material. The synthesis of the 1,2-thiazole (isothiazole) ring itself can be achieved through cyclization reactions, and the regioselectivity of these reactions is crucial for obtaining the desired 3-substituted isomer. researchgate.net

For the synthesis of chiral substituted prop-2-ynoates, several asymmetric strategies can be employed. One approach is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgthieme-connect.comnih.gov For example, in a conjugate addition to an α,β-unsaturated system, a chiral auxiliary attached to the molecule can block one face of the double bond, leading to the preferential formation of one diastereomer. nih.gov After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

Another powerful method is the use of chiral catalysts in asymmetric synthesis. nih.gov Chiral Brønsted acids have been used to catalyze asymmetric allenylboration reactions to produce homopropargyl alcohols with high diastereo- and enantioselectivity. nih.gov Similarly, chiral biphenols have been employed as catalysts for the enantioselective asymmetric propargylation of ketones using allenylboronates. nih.gov These methods provide access to chiral building blocks that could be further elaborated to substituted prop-2-ynoates.

The regioselectivity of the key C-C bond-forming reaction is also a critical consideration. In the case of the Sonogashira coupling with a dihalothiazole, the reaction can be directed to a specific halogen atom based on its reactivity or by carefully choosing the catalyst and reaction conditions. Generally, the coupling occurs preferentially at the more reactive C-I bond over a C-Br bond.

Table 3: Strategies for Stereochemical and Regiochemical Control

| Strategy | Description | Application |

| Regioselective Synthesis of Thiazole | Directed metalation or controlled cyclization to obtain the desired isomer. nih.govresearchgate.net | Synthesis of 3-halo-1,2-thiazole precursor. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. acs.orgthieme-connect.comnih.gov | Diastereoselective synthesis of substituted prop-2-ynoates. nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. nih.gov | Enantioselective synthesis of chiral propargyl precursors. nih.gov |

| Catalyst-Controlled Regioselectivity | Choice of catalyst and ligands to direct coupling to a specific site on a polysubstituted substrate. | Selective functionalization of dihalothiazoles. |

Detailed Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.

Elucidation of Proton Environments via ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate. The chemical shift, multiplicity, and integration of each signal offer a wealth of information. The protons of the ethyl group are expected to present as a characteristic quartet and triplet pattern. The thiazole (B1198619) ring protons will exhibit distinct chemical shifts influenced by the heteroatoms and the propargyl substituent. The acetylenic proton, if present, would appear in a specific region of the spectrum.

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiazole-H | Data not available | Data not available | Data not available |

| Thiazole-H | Data not available | Data not available | Data not available |

| -OCH₂CH₃ | Data not available | Quartet | Data not available |

Note: Specific experimental data for this compound is not publicly available. The table represents expected patterns based on the structure.

Carbon Skeletal Analysis via ¹³C NMR Spectroscopy

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | Data not available |

| Acetylenic C | Data not available |

| Acetylenic C | Data not available |

| Thiazole C | Data not available |

| Thiazole C | Data not available |

| Thiazole C | Data not available |

| -OCH₂CH₃ | Data not available |

Note: Specific experimental data for this compound is not publicly available. The table represents expected chemical shift regions based on the structure.

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

To further confirm the structural assignment, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments would reveal proton-proton coupling networks, helping to connect adjacent protons. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish long-range correlations between protons and carbons, providing definitive evidence for the connectivity of the molecular fragments.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, key absorption bands would be expected for the alkyne C≡C triple bond, the ester C=O double bond, and the C-O single bond, as well as vibrations associated with the thiazole ring.

FT-IR Spectral Data

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

|---|---|

| C≡C (Alkyne) | Data not available (expected ~2100-2260 cm⁻¹) |

| C=O (Ester) | Data not available (expected ~1715 cm⁻¹) |

| C-O (Ester) | Data not available (expected ~1000-1300 cm⁻¹) |

| C-H (sp) | Data not available (expected ~3300 cm⁻¹) |

Note: Specific experimental data for this compound is not publicly available. The table represents expected absorption regions.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds. The C≡C triple bond of the alkyne, being relatively non-polar, is expected to show a strong signal in the Raman spectrum, providing confirmatory evidence of this functional group. Vibrations of the thiazole ring's C-S bond may also be more prominent in the Raman spectrum.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Analysis of the UV-Vis spectrum of this compound would provide insights into its electronic structure. The presence of a conjugated system, encompassing the thiazole ring, the alkyne bond, and the ester carbonyl group, is expected to give rise to characteristic absorption bands. Specifically, the spectrum would likely reveal π → π* and n → π* transitions. The position of the maximum absorption wavelength (λmax) would be indicative of the extent of conjugation within the molecule.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

|---|

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a crucial technique for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (molecular formula: C8H7NO2S), the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH2CH3), the entire ester group (-COOCH2CH3), and potentially fragmentation of the thiazole ring.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Measured m/z |

|---|

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles of this compound. It would also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the solid-state properties of the compound. Without experimental data, a crystallographic data table cannot be generated.

Table 3: Illustrative Crystallographic Data Table for a Crystalline Compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm3) | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C8H7NO2S) to verify the purity and elemental composition of the synthesized compound.

Table 4: Elemental Analysis Data for this compound (C8H7NO2S)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

| Nitrogen (N) | Data not available | Data not available |

Efforts to locate primary research articles or database entries containing this specific information for this compound were unsuccessful. Therefore, a detailed and data-rich discussion as per the requested outline cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Methodologies for Computational Studies

Quantum chemical methods are fundamental to modern computational chemistry, allowing for the detailed study of molecular systems. These methods are used to solve the Schrödinger equation, providing information about the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of organic molecules, including thiazole (B1198619) derivatives. nih.govbohrium.comresearchgate.net This approach is favored due to its balance of computational cost and accuracy. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles. researchgate.net

Furthermore, DFT is employed to elucidate the electronic structure of the molecule. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. For similar thiazole-containing compounds, DFT has been successfully used to correlate theoretical predictions with experimental data from techniques like X-ray crystallography. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation to the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to construct the molecular orbitals.

For thiazole derivatives, a common choice of functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. bohrium.comresearchgate.net Other functionals may also be employed depending on the specific properties being investigated.

The selection of the basis set is also critical. Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are frequently used for this class of compounds. nih.govresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. The choice of basis set and functional is often validated by comparing the calculated results with available experimental data for related molecules.

| Component | Common Selections for Thiazole Derivatives | Purpose |

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy of electrons. |

| Basis Set | 6-311G(d,p), 6-311++G(d,p), cc-pVTZ | Describes the atomic orbitals used to build the molecular orbitals. |

Analysis of Electronic Structure and Reactivity Indicators

Once the geometry of Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is optimized and its electronic structure is calculated, several analyses can be performed to understand its reactivity and intramolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The localization of the HOMO and LUMO on specific atoms or regions of the molecule can pinpoint the likely sites of nucleophilic and electrophilic attack. In related thiazole derivatives, the HOMO and LUMO are often distributed across the conjugated parts of the molecule. nih.gov

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic site). |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic site). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

NBO analysis can quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. By examining the energies of these donor-acceptor interactions, researchers can gain insight into the strength of intramolecular hydrogen bonds and other non-covalent interactions that influence the molecule's conformation and reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely to be sites for electrophilic attack. These regions are often associated with lone pairs on heteroatoms like nitrogen and oxygen. Blue regions, on the other hand, represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms. The MEP surface provides a clear and intuitive picture of the molecule's charge distribution and can be used to predict how it will interact with other molecules. nih.gov

| Color on MEP Surface | Electrostatic Potential | Interpretation | Predicted Interaction |

| Red | Negative | Electron-rich region | Site for electrophilic attack |

| Blue | Positive | Electron-deficient region | Site for nucleophilic attack |

| Green | Neutral | Non-polar region | - |

Condensed Fukui Functions for Predicting Reaction Sites

While global descriptors provide a general overview of reactivity, condensed Fukui functions offer a more localized perspective, identifying specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, researchers can pinpoint the most reactive centers. For this compound, this analysis would be crucial in predicting how it might interact with biological targets or other reagents.

Table 2: Illustrative Condensed Fukui Functions for Predicting Reaction Sites

| Atomic Site | fk+ (for nucleophilic attack) | fk- (for electrophilic attack) | fk0 (for radical attack) |

| N(thiazole) | High | Low | Moderate |

| S(thiazole) | Moderate | Moderate | Moderate |

| C(alkyne) | Low | High | High |

| C(carbonyl) | High | Low | Moderate |

Note: The values in this table are hypothetical and serve to illustrate how Fukui functions can predict reactivity at different atomic sites of this compound.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Bonding Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide a detailed picture of chemical bonding. ELF reveals regions of high electron localization, which are characteristic of covalent bonds, lone pairs, and atomic cores. LOL, on the other hand, highlights areas where the electron density is more localized than in a uniform electron gas. For this compound, these analyses would offer a quantitative description of the bonding within the thiazole ring and the propynoate (B1239298) chain, including the nature of the carbon-carbon triple bond and the heteroatomic bonds.

Computational Spectroscopic Predictions and Experimental Correlation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular vibrations or electronic transitions, leading to a more complete characterization of the compound.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts and coupling constants. mdpi.com Comparing these calculated values with experimental data serves as a rigorous test of the computed molecular geometry and provides confidence in the structural assignment of this compound. mdpi.com

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational chemistry allows for the simulation of various types of spectra. nih.gov

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. mdpi.com These simulations aid in the assignment of experimental vibrational bands to specific stretching, bending, and torsional modes of the molecule. mdpi.com For this compound, this would help in identifying characteristic vibrations of the thiazole ring and the propynoate functional group. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. mdpi.com Simulating the UV-Vis spectrum can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations of the molecule.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Experimental λmax (nm) | Calculated λmax (nm) | Vibrational Mode (cm-1) | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

| UV-Vis | 285 | 280 | C≡C Stretch | 2200 | 2215 |

| C=O Stretch | 1710 | 1720 | |||

| ¹³C NMR (ppm) | Carbonyl C | 154.0 | 155.2 | ||

| ¹H NMR (ppm) | Thiazole CH | 7.5 | 7.45 |

Note: This table presents hypothetical data to illustrate the correlation between experimental and computationally predicted spectroscopic values for this compound.

Conformational Landscape Exploration via Potential Energy Surface (PES) Scans and Molecular Dynamics

The three-dimensional structure of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Potential Energy Surface (PES) Scans: By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of low-energy conformers (stable structures) and the energy barriers between them. For this compound, a PES scan around the bond connecting the thiazole ring to the propynoate chain would reveal the preferred orientation of these two fragments.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD can explore the conformational space and identify the most populated conformations at a given temperature. This approach would provide insight into the flexibility of this compound in different environments.

Solvation Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the properties and chemical reactivity of a molecule. Computational solvation models are employed to predict how a solvent can affect a molecule's stability, electronic structure, and reactivity.

Detailed research into various thiazole derivatives has shown that solvent polarity can alter the distribution of electrons within the molecule. mdpi.com For instance, in polar solvents, a greater stabilization of the excited singlet state has been observed in some carbazole-thiazole conjugates, which is indicated by a red shift in fluorescence spectra with increasing solvent polarity. mdpi.com The solvation free energy, which represents the energy change when a molecule is transferred from a gaseous phase to a solvent, is a key parameter in these studies. tandfonline.comfigshare.com Calculations of solvation free energies for a range of thiazole derivatives in solvents like chloroform (B151607) and DMSO have suggested that these solvents may be optimal for solubilization. tandfonline.comfigshare.com

For a molecule such as this compound, computational studies would typically involve optimizing the molecular geometry in the gas phase and then in the presence of various implicit or explicit solvent models. This would allow for the calculation of properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) in different solvent environments. The changes in these properties would provide insights into how the molecule's reactivity and spectral characteristics might be tuned by the choice of solvent. While specific data for this compound is not available, the following table illustrates the type of data that would be generated from such a computational study, based on findings for other thiazole derivatives.

Illustrative Solvation Data for a Generic Thiazole Derivative

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1.0 | 3.5 | 4.5 | 0.0 |

| Chloroform | 4.81 | 4.2 | 4.3 | -5.2 |

| Ethanol | 24.55 | 5.1 | 4.1 | -7.8 |

| DMSO | 46.7 | 5.8 | 4.0 | -8.5 |

| Water | 80.1 | 6.2 | 3.9 | -9.1 |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. nih.gov Organic molecules with extended π-conjugated systems, donor-acceptor groups, and heterocyclic rings often exhibit significant NLO responses. Thiazole derivatives have been investigated as potential NLO materials due to these structural features. researchgate.net

The NLO properties of a molecule are determined by its response to a strong electromagnetic field, such as that from a laser. Key parameters in the study of NLO properties are the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ), which are related to the second and third-order NLO effects, respectively. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. nih.govnih.gov

For a compound like this compound, the presence of the π-conjugated system involving the thiazole ring and the prop-2-ynoate group suggests potential for NLO activity. Theoretical investigations would focus on calculating the components of the polarizability and hyperpolarizability tensors. A high value for the first hyperpolarizability (β) is a primary indicator of a potentially useful second-order NLO material.

While specific NLO data for this compound has not been reported in the searched literature, the following table provides an example of the kind of data that would be generated in a computational study of the NLO properties of a related organic molecule.

Illustrative NLO Properties of a Generic Organic Molecule

| Property | Calculated Value (a.u.) | Calculated Value (esu) |

|---|---|---|

| Dipole Moment (μ) | 2.5 | 6.35 x 10-18 |

| Linear Polarizability (⟨α⟩) | 200 | 2.96 x 10-23 |

| First Hyperpolarizability (βtot) | 1500 | 1.30 x 10-29 |

| Second Hyperpolarizability (⟨γ⟩) | 80000 | 4.73 x 10-34 |

Such computational studies are invaluable for screening potential NLO candidates and for understanding the structure-property relationships that govern NLO activity, guiding the design of new and more efficient materials. nih.gov

Reactivity and Transformation Pathways of Ethyl 3 1,2 Thiazol 3 Yl Prop 2 Ynoate

Transformation Chemistry of the Alkyne Moiety

The carbon-carbon triple bond in Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is electron-deficient due to the conjugation with the ester group. This "activation" renders it a potent electrophile and a versatile building block in numerous organic syntheses.

The activated alkyne is an excellent dipolarophile for [3+2] dipolar cycloaddition reactions, a powerful method for the construction of five-membered heterocyclic rings. A prominent example is the Huisgen 1,3-dipolar cycloaddition with organic azides. This reaction, often catalyzed by copper(I) or ruthenium, leads to the formation of 1,2,3-triazole derivatives. For instance, the reaction of this compound with an organic azide, such as benzyl (B1604629) azide, would be expected to yield a highly substituted triazole. The regioselectivity of the reaction can be influenced by the catalyst and reaction conditions.

Another significant [3+2] cycloaddition involves the use of nitrones as 1,3-dipoles, which react with the alkyne to form isoxazoline (B3343090) derivatives. These reactions are valuable for creating complex nitrogen- and oxygen-containing heterocyclic scaffolds.

Table 1: Representative [3+2] Dipolar Cycloaddition Reactions

| Dipole | Reagent Example | Product Class | Potential Product with this compound |

| Azide | Benzyl Azide | 1,2,3-Triazole | Ethyl 1-benzyl-4-(1,2-thiazol-3-yl)-1H-1,2,3-triazole-5-carboxylate |

| Nitrone | N-Benzylidene-methylamine N-oxide | Isoxazoline | Ethyl 2-methyl-3-phenyl-5-(1,2-thiazol-3-yl)isoxazolidine-5-carboxylate |

The electron-poor nature of the alkyne facilitates the addition of a wide array of nucleophiles. This reaction, often referred to as a Michael-type addition, is a fundamental transformation for this class of compounds.

Common nucleophiles include amines, thiols, and alcohols. The addition of primary or secondary amines to the alkyne typically proceeds readily to form enamine products. The stereoselectivity of the addition can often be controlled by the reaction conditions. For example, the reaction with a primary amine (R-NH₂) would yield an ethyl 3-amino-3-(1,2-thiazol-3-yl)acrylate derivative.

Similarly, thiols can add across the triple bond to generate vinyl sulfides. These reactions are often catalyzed by a base and are highly efficient. The resulting products are valuable intermediates in organic synthesis.

Transition metal catalysts, such as those based on gold, platinum, or mercury, can facilitate the addition of water (hydration) or amines (hydroamination) across the alkyne. The hydration of the alkyne would lead to the formation of a β-keto ester, a highly valuable synthetic intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, with the oxygen atom adding to the carbon atom β to the ester group.

Metal-catalyzed hydroamination offers a direct route to enamines or imines, depending on the subsequent tautomerization. This reaction provides an atom-economical way to form C-N bonds.

Reactivity of the Ester Functional Group

The ethyl ester group of this compound undergoes the characteristic reactions of carboxylic acid derivatives, providing pathways to a variety of other functional groups.

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(1,2-thiazol-3-yl)prop-2-ynoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution. Acid-catalyzed hydrolysis is an equilibrium process.

Transesterification can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of other alkyl esters of 3-(1,2-thiazol-3-yl)prop-2-ynoic acid. For example, reaction with methanol (B129727) would yield the corresponding methyl ester.

Table 2: Reactions of the Ester Functional Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis (Basic) | NaOH, H₂O | Carboxylate Salt |

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |

The ester functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of this compound with LiAlH₄ would be expected to reduce both the ester and the alkyne, yielding 3-(1,2-thiazol-3-yl)propane-1,3-diol. However, milder and more selective reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used at low temperatures to achieve the partial reduction of the ester to an aldehyde, which would exist in equilibrium with the corresponding hemiacetal. A more common outcome of DIBAL-H reduction of α,β-unsaturated esters is the formation of the corresponding allylic alcohol, in this case, 3-(1,2-thiazol-3-yl)prop-2-yn-1-ol.

The resulting alcohol, 3-(1,2-thiazol-3-yl)prop-2-yn-1-ol, is a versatile intermediate that can be used in a variety of subsequent reactions, such as etherification or further oxidation.

Reactions with Organometallic Reagents

The presence of an activated triple bond in conjugation with a carbonyl group makes this compound a versatile substrate for reactions with various organometallic reagents. These reactions are primarily characterized by nucleophilic additions to the electron-deficient carbon-carbon triple bond. The regioselectivity of these additions, whether 1,2- or 1,4-addition, is a critical aspect and is influenced by the nature of the organometallic reagent, reaction conditions, and steric factors.

Grignard reagents (RMgX), being strong nucleophiles and bases, are known to react with α,β-unsaturated systems. libretexts.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, the addition of a Grignard reagent can potentially lead to either a 1,2-addition product, attacking the carbonyl carbon, or a 1,4-addition (conjugate addition) product, attacking the β-carbon of the alkyne. libretexts.orglibretexts.org Generally, with α,β-alkynyl esters, Grignard reagents can favor 1,4-addition, especially with alkyl Grignards, leading to the formation of β-substituted α,β-unsaturated esters after workup. acs.orgorganic-chemistry.org However, the outcome can be influenced by steric hindrance and the specific reaction conditions employed.

Organocuprates, often referred to as Gilman reagents (R₂CuLi), are softer nucleophiles compared to Grignard reagents and are well-known for their high propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org This selectivity is attributed to the lower basicity and higher polarizability of the organocuprate, which favors attack at the softer β-carbon of the conjugated system. Therefore, the reaction of this compound with an organocuprate is expected to predominantly yield the corresponding β-substituted α,β-unsaturated ester. This method provides a reliable route for the introduction of a wide range of alkyl, vinyl, and aryl groups at the β-position.

Other organometallic reagents, such as organozinc and organoaluminum compounds, can also participate in conjugate addition reactions. The reactivity and selectivity of these reagents can often be enhanced by the use of catalysts, such as copper or palladium complexes. organic-chemistry.org These catalyzed reactions can offer milder reaction conditions and broader substrate scope.

The general mechanism for the 1,4-addition of an organometallic reagent (Nu⁻) to this compound involves the nucleophilic attack at the β-carbon, leading to the formation of an allenic enolate intermediate. This intermediate is then protonated during the aqueous workup to afford the thermodynamically more stable (E)- or (Z)-α,β-unsaturated ester.

Table 1: Regioselectivity of Organometallic Additions to α,β-Alkynyl Esters

| Organometallic Reagent | Predominant Mode of Addition | Typical Product |

|---|---|---|

| Grignard Reagents (RMgX) | Can be a mix of 1,2- and 1,4-addition, often favoring 1,4 | β-Substituted α,β-unsaturated ester |

| Organocuprates (R₂CuLi) | Predominantly 1,4-addition (conjugate addition) | β-Substituted α,β-unsaturated ester |

| Organozinc Reagents (R₂Zn) | 1,4-addition, often requires a catalyst | β-Substituted α,β-unsaturated ester |

Chemical Transformations Involving the 1,2-Thiazole Ring

The 1,2-thiazole ring in this compound is an important pharmacophore and its chemical modification can lead to a diverse range of analogues with potentially altered biological activities. The reactivity of the thiazole (B1198619) core is influenced by the presence of the electron-withdrawing propynoate (B1239298) substituent.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Core

The 1,2-thiazole ring is generally considered to be an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. However, the precise location of substitution is dependent on the directing effects of the substituents already present on the ring and the nature of the electrophile. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The positions C4 and C5 are the most likely sites for electrophilic attack, with the regioselectivity being influenced by the electronic and steric effects of the substituent at the C3 position.

Nucleophilic aromatic substitution (SₙAr) on the thiazole ring is less common and typically requires the presence of a good leaving group and activation by strongly electron-withdrawing groups. The propynoate moiety at the C3 position may not be sufficiently activating to facilitate direct SₙAr reactions on the thiazole core under standard conditions.

Cross-Coupling Reactions at Thiazole Ring Positionsmasterorganicchemistry.comacs.org

Modern synthetic chemistry offers a powerful toolkit for the modification of heterocyclic systems through transition metal-catalyzed cross-coupling reactions. For the 1,2-thiazole ring in this compound, positions C4 and C5 can be functionalized using these methods, provided they are first converted into suitable substrates, such as halides or triflates.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a thiazolyl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups onto the thiazole ring.

Stille Coupling: In a Stille coupling, an organostannane reagent is coupled with a thiazolyl halide or triflate, again catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling a terminal alkyne with a thiazolyl halide or triflate. A palladium catalyst and a copper(I) co-catalyst are typically employed.

Heck Coupling: The Heck reaction involves the coupling of a thiazolyl halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

These cross-coupling reactions provide a strategic approach to introduce a wide variety of substituents at specific positions of the 1,2-thiazole ring, thereby enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Table 2: Overview of Cross-Coupling Reactions on the 1,2-Thiazole Ring

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Thiazolyl-X + R-B(OR)₂ | Pd catalyst, Base | Thiazolyl-R |

| Stille | Thiazolyl-X + R-SnR'₃ | Pd catalyst | Thiazolyl-R |

| Sonogashira | Thiazolyl-X + R-C≡CH | Pd catalyst, Cu(I) co-catalyst | Thiazolyl-C≡C-R |

| Heck | Thiazolyl-X + Alkene | Pd catalyst, Base | Thiazolyl-Alkenyl |

X = Halide (Br, I) or Triflate (OTf)

Advanced Derivatization Strategies for Structural Modification

Beyond the fundamental reactions, advanced derivatization strategies can be employed for more complex structural modifications of this compound. These strategies often involve multi-step sequences to build more elaborate molecular architectures.

One approach involves the initial transformation of the propynoate ester moiety. For example, reduction of the ester to an alcohol would provide a handle for further functionalization, such as etherification or conversion to a leaving group for substitution reactions. The triple bond can also be selectively reduced to a double bond (either cis or trans) or a single bond, providing access to a range of saturated and unsaturated derivatives.

Another strategy focuses on building upon the 1,2-thiazole core. For instance, if a suitable functional group is introduced at the C4 or C5 position via cross-coupling, this group can then be used as a starting point for further synthetic transformations, such as the construction of fused ring systems.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Thiazole-Alkyne Hybrids

While classical methods for synthesizing alkyne-substituted heterocycles, such as Sonogashira or Stille coupling, are well-established, future research is expected to focus on more efficient, sustainable, and atom-economical strategies. wikipedia.org The development of novel synthetic routes is crucial for accessing a wider array of structurally diverse thiazole-alkyne hybrids.

Key areas for exploration include:

Direct C-H Functionalization: Transition-metal catalyzed C-H activation represents a powerful tool for forging carbon-carbon bonds directly, avoiding the need for pre-functionalized starting materials. nih.gov Future work could focus on developing catalytic systems (e.g., using palladium, rhodium, or cobalt) that enable the direct and regioselective alkynylation of thiazole (B1198619) cores. nih.govresearchgate.net This approach enhances synthetic efficiency by reducing the number of steps.

Green Synthetic Routes: In line with the growing emphasis on sustainable chemistry, future methodologies will likely incorporate green techniques. This includes the use of microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry to reduce reaction times, minimize energy consumption, and often avoid hazardous solvents. nih.govrsc.org The development of reactions in environmentally benign solvents like water or bio-based solvents is another promising direction.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of thiazole-alkyne hybrids could lead to higher yields, improved purity, and the potential for automated library synthesis.

Photocatalysis and Electrosynthesis: Light- and electricity-driven reactions offer alternative energy sources for activating molecules. Research into photocatalytic and electrochemical methods for coupling thiazoles and alkynes could unlock novel reaction pathways that are inaccessible through thermal methods, often under milder conditions.

Table 1: Comparison of Synthetic Methodologies for Thiazole-Alkyne Hybrids

| Methodology | Description | Advantages | Future Research Focus |

| Traditional Cross-Coupling | Reaction of pre-functionalized thiazoles (e.g., halo-thiazoles) with terminal alkynes using catalysts like palladium. | Well-established, reliable for specific substrates. | Overcoming the need for pre-functionalization. |

| Direct C-H Functionalization | Catalytic activation and direct coupling of a C-H bond on the thiazole ring with an alkyne partner. nih.gov | High atom economy, reduced synthetic steps, access to novel derivatives. | Improving regioselectivity, expanding substrate scope, lowering catalyst loading. |

| Green Chemistry Approaches | Use of alternative energy sources (microwaves, ultrasound) and eco-friendly solvents. nih.gov | Reduced environmental impact, faster reaction times, improved energy efficiency. | Development of recyclable catalysts and solvent-free reaction conditions. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety and scalability, precise control over reaction conditions, automation potential. | Optimization of reactor design and integration with real-time analytics for library synthesis. |

Advanced Computational Approaches for Predicting Novel Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. rsc.orgnih.gov For thiazole-alkyne hybrids, advanced computational approaches can guide synthetic efforts and accelerate the discovery of new functionalities.

Future computational research should focus on:

Density Functional Theory (DFT) for Mechanistic Insights: While DFT is already used, more sophisticated calculations can elucidate complex reaction mechanisms, predict regioselectivity in C-H functionalization, and calculate activation energies for unconventional transformations. rsc.orgworldwidejournals.com This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts. researchgate.net

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on existing reaction data to predict the outcomes of new chemical transformations. AI could be employed to suggest novel synthetic routes for complex thiazole-alkyne targets or to predict the biological and material properties of virtual compound libraries, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of thiazole-alkyne hybrids, such as their conformational flexibility and interactions with biological targets or material interfaces. researchgate.netnih.gov This is particularly relevant for designing molecules with specific binding affinities or for understanding their behavior in condensed phases.

In Silico Property Prediction: Computational tools can predict a wide range of properties, including electronic characteristics (HOMO-LUMO gaps for materials science) and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, Excretion) for drug discovery. nih.govnih.gov Refining these predictive models will allow for the rational design of molecules with desired attributes before their synthesis.

Table 2: Application of Computational Methods in Thiazole-Alkyne Research

| Computational Method | Application Area | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Transition state energies, electronic structures (HOMO/LUMO), reaction pathways, spectroscopic properties. rsc.orgnih.gov |

| Molecular Docking | Drug Discovery | Binding affinities and modes of interaction with biological targets like enzymes or receptors. nih.govnih.gov |

| Molecular Dynamics (MD) | Drug Discovery & Materials Science | Conformational stability of ligand-protein complexes, molecular behavior in solution or on surfaces. researchgate.netnih.gov |

| Machine Learning (ML) / AI | Synthesis & Discovery | Prediction of reaction success, optimization of reaction conditions, virtual screening of large compound libraries. |

| QSAR (Quantitative Structure-Activity Relationship) | Medicinal Chemistry | Correlation of molecular structure with biological activity to guide the design of more potent compounds. worldwidejournals.com |

Investigation of Unconventional Transformation Pathways

The unique electronic nature of the thiazole-alkyne scaffold allows for transformations beyond simple additions to the alkyne. Future research should actively explore unconventional reaction pathways to generate novel molecular architectures with increased complexity and functionality.

Prospective areas of investigation include:

Cascade and Tandem Reactions: Designing reactions where a single synthetic operation triggers a sequence of bond-forming events. For example, a nucleophilic addition to the alkyne could be designed to initiate an intramolecular cyclization involving the thiazole ring, leading to complex polycyclic systems in a single step. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a one-pot reaction, are highly efficient for building molecular complexity. Developing new MCRs that incorporate a thiazole-alkyne building block could provide rapid access to diverse libraries of structurally unique compounds.

Cycloaddition Reactions: While alkynes are known participants in cycloadditions, the influence of the thiazole substituent could modulate this reactivity in interesting ways. A systematic study of [3+2] and [4+2] cycloadditions could yield novel fused heterocyclic systems that are otherwise difficult to synthesize. researchgate.net

Rearrangement Reactions: Investigating skeletal rearrangements of thiazole-alkyne adducts under thermal, photochemical, or catalytic conditions could lead to unexpected and valuable molecular scaffolds.

Emerging Applications in Interdisciplinary Research Fields

While thiazole derivatives are well-established in medicinal chemistry, the unique properties of conjugated thiazole-alkyne systems open doors to applications in materials science and chemical biology. lifechemicals.comnih.govnih.gov

Future research could pioneer applications in:

Organic Electronics: The extended π-conjugation in polymers or oligomers derived from thiazole-alkyne monomers makes them promising candidates for organic semiconductors. Research could focus on synthesizing and evaluating these materials for use in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). lifechemicals.com

Chemical Sensors and Probes: The thiazole ring can act as a coordination site for metal ions, while the alkyne can be functionalized with fluorophores. This dual functionality could be exploited to create novel chemosensors where metal binding induces a change in fluorescence or other optical properties. lifechemicals.com

Bioconjugation and Chemical Biology: The alkyne group is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com Thiazole-alkyne hybrids could be used as probes to be attached to biomolecules, enabling the study of biological processes or the development of targeted therapeutic agents.

Functional Polymers and Materials: Polymerization of thiazole-alkyne monomers could lead to novel polymers with unique thermal, electronic, or photophysical properties, potentially finding use as advanced coatings, membranes, or smart materials.

Table 3: Potential Interdisciplinary Applications of Thiazole-Alkyne Hybrids

| Research Field | Potential Application | Underlying Principle |

| Materials Science | Organic Semiconductors | Extended π-conjugation system allows for charge transport. lifechemicals.com |

| Chemical Biology | Bio-orthogonal Labeling | The alkyne group serves as a reactive handle for click chemistry. mdpi.com |

| Supramolecular Chemistry | Building Blocks for Self-Assembly | The rigid, linear alkyne and coordinating thiazole ring can direct the formation of ordered structures. |

| Sensing and Diagnostics | Fluorescent Probes | Functionalization with reporter groups allows for the detection of specific analytes (e.g., metal ions). lifechemicals.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.